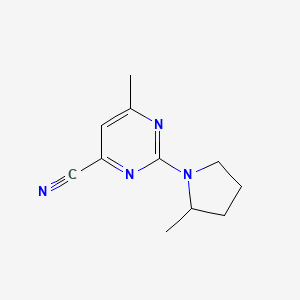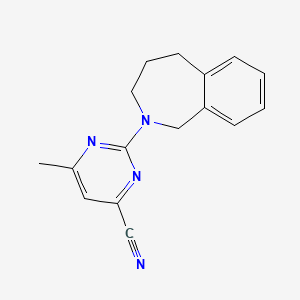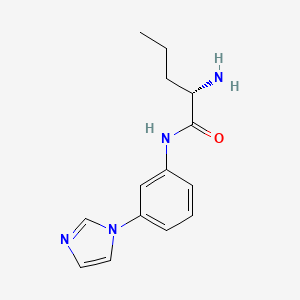
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been observed to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been observed to have various biochemical and physiological effects. The compound has shown anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has shown anti-microbial activity by inhibiting the growth of specific microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in lab experiments include its high potency and specificity towards specific targets. The compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several potential future directions for the use of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in scientific research. One potential direction is the development of novel anti-cancer drugs based on the compound's mechanism of action. Another potential direction is the use of the compound as a lead compound for the development of new anti-inflammatory and anti-microbial drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug-drug interactions.
In conclusion, 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicinal chemistry and can be used as a lead compound for the development of novel drugs. However, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug-drug interactions.
Synthesis Methods
The synthesis of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the reaction of 3,4-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)19-13(3)18-16-7-5-4-6-15(16)17(19)20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYILVXHYTESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)



![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)